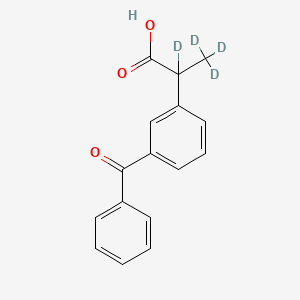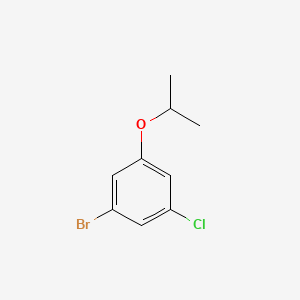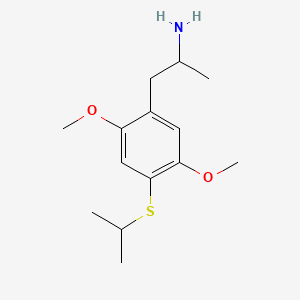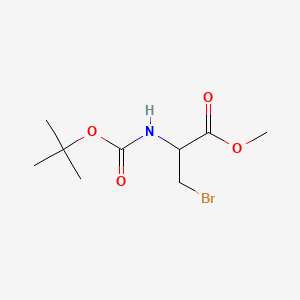
Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate
Übersicht
Beschreibung
“Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate” is an organic compound with the molecular formula C9H16BrNO4 . It has a molecular weight of 282.13 . The compound is also known by its common name "(S)-Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 282.13 and a molecular formula of C9H16BrNO4 . The compound is stored in a sealed, dry environment at 2-8°C . The boiling point, melting point, and density are not available .
Wissenschaftliche Forschungsanwendungen
Dual Protection of Amino Functions Involving Boc
Specific Scientific Field
Chemistry - Organic Synthesis
Summary of the Application
This compound is used in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Methods of Application
The Boc-group is introduced to the amino function, converting it to tert-butyl carbamate (Boc-derivative). This process is often the first option when there is a need to protect an amino function .
Results or Outcomes
The Boc-derivative has attractive properties and is stable under conditions where benzyl carbamates can be deprotected. It can be cleaved by mild acidolysis .
One-Pot Amidation of N-Boc-Protected Amines
Summary of the Application
A one-pot synthesis of amides from N-Boc-protected amines has been described .
Methods of Application
The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Results or Outcomes
A variety of N-Boc-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
Summary of the Application
This compound is used in a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .
Results or Outcomes
A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Suzuki–Miyaura Coupling
Summary of the Application
This compound is used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Methods of Application
The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
Results or Outcomes
The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Quaternization Agent in Amperometric Biosensors
Specific Scientific Field
Chemistry - Sensor Technology
Summary of the Application
This compound is used as a quaternization agent in amperometric biosensors .
Methods of Application
In the context of amperometric biosensors, quaternization agents are used to modify the properties of the sensor’s active surface. This can enhance the sensor’s sensitivity and selectivity .
Results or Outcomes
The use of this compound as a quaternization agent can improve the performance of amperometric biosensors, making them more effective for their intended applications .
Formal Total Synthesis of δ-®-coniceine and Indolizidine 209B
Summary of the Application
This compound is used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Methods of Application
The synthesis involves a series of reactions, including protodeboronation, which is a key step in the process .
Results or Outcomes
The use of this compound in the synthesis process contributes to the successful production of δ-®-coniceine and indolizidine 209B .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .
Eigenschaften
IUPAC Name |
methyl 3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLDPRMMKCMNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674238 | |
| Record name | Methyl 3-bromo-N-(tert-butoxycarbonyl)alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate | |
CAS RN |
1219200-16-4 | |
| Record name | Methyl 3-bromo-N-(tert-butoxycarbonyl)alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-((tert-butoxycarbonyl)amino)propionic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



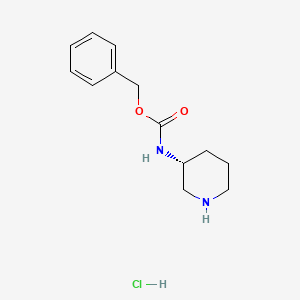
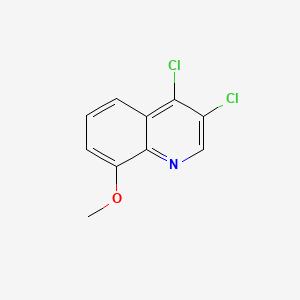
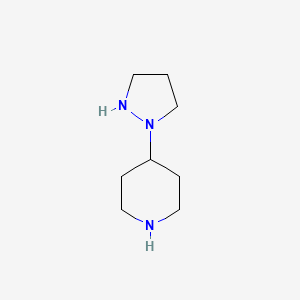
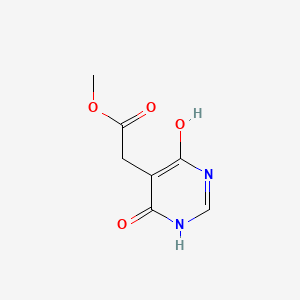

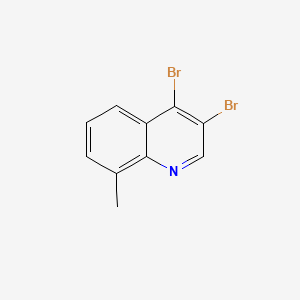
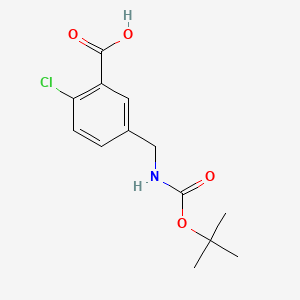
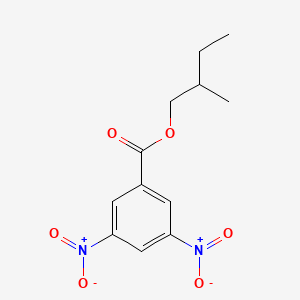
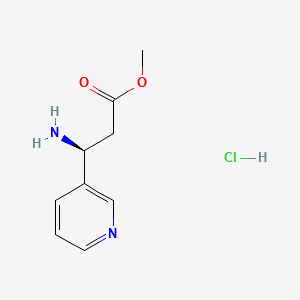
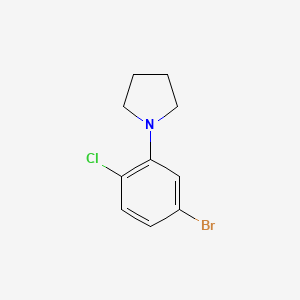
![4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride](/img/structure/B595401.png)
